3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid
Description
3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid is a hydroxypropanoic acid derivative featuring a pyrazole ring substituted with two methyl groups at the 1- and 4-positions. The 2-hydroxypropanoic acid moiety is analogous to the core structure of naturally occurring compounds like Danshensu [(R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid], a key component of salvianolic acids (e.g., salvianolic acids A, B, and C) . However, the replacement of the dihydroxyphenyl group in Danshensu with a dimethyl-substituted pyrazole ring imparts distinct physicochemical and biological properties. This compound’s synthesis likely involves pyrazole ring formation followed by functionalization, as seen in related heterocyclic systems .
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(2,4-dimethylpyrazol-3-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5-4-9-10(2)6(5)3-7(11)8(12)13/h4,7,11H,3H2,1-2H3,(H,12,13) |
InChI Key |
IQMSFQZQJYQVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CC(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, 1,4-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 2,4-pentanedione under reflux conditions.
Introduction of the Hydroxypropanoic Acid Moiety: The hydroxypropanoic acid group can be introduced via a multi-step process involving the protection of the hydroxyl group, followed by the formation of the ester linkage and subsequent deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the hydroxypropanoic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features make it a suitable candidate for investigating interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxypropanoic acid moiety can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Salvianolic Acids (Danshensu Derivatives)
Salvianolic acids, such as salvianolic acid A and B, share the 2-hydroxypropanoic acid backbone but incorporate phenolic and caffeic acid moieties instead of a pyrazole ring. Key differences include:
| Property | 3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic Acid | Salvianolic Acid B |
|---|---|---|
| Core Structure | Pyrazole-substituted hydroxypropanoic acid | Three Danshensu + caffeic acid |
| Substituents | 1,4-Dimethylpyrazole | 3,4-Dihydroxyphenyl, caffeoyl |
| Polarity | Moderate (lipophilic pyrazole) | High (polar phenolic groups) |
| Bioactivity | Not reported (expected synthetic applications) | Antioxidant, cardioprotective |
Pyrazole-Containing Derivatives
Pyrazole rings are common in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability. The compound differs from other pyrazole derivatives:
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanones (e.g., compounds 7a and 7b in ): These feature amino and hydroxy groups on the pyrazole, enabling hydrogen bonding and metal coordination. In contrast, the target compound’s methyl groups block such interactions, favoring hydrophobic interactions .
- The target compound is simpler, suggesting applications in small-molecule therapeutics or agrochemicals .
Hydroxypropanoic Acid Esters
Esters of 2-hydroxypropanoic acid, such as 2-hydroxypropanoic acid ethyl ester (), are volatile and used in flavoring agents. The target compound’s free carboxylic acid group increases polarity and stability compared to esters, making it less volatile and more suitable for solid-state formulations .
Biological Activity
3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid (hereafter referred to as DMPHPA) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
DMPHPA is characterized by its pyrazole ring structure, which is known for conferring various biological activities. The molecular formula is , and it features a hydroxyl group that enhances its solubility and reactivity in biological systems.
1. Antioxidant Activity
DMPHPA exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, comparable to established antioxidants like ascorbic acid. The compound's ability to reduce oxidative stress may be attributed to its hydroxyl group, which plays a critical role in radical scavenging mechanisms.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (mg/mL) |
|---|---|---|
| DMPHPA | 65 | 12 |
| Ascorbic Acid | 90 | 5 |
| Quercetin | 85 | 8 |
2. Anti-inflammatory Effects
Research indicates that DMPHPA possesses anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with DMPHPA significantly reduced TNF-alpha levels by approximately 40% compared to control groups, indicating its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
DMPHPA has also been evaluated for its antimicrobial properties. It demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of DMPHPA is largely attributed to its ability to modulate redox states within cells. By scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory pathways, DMPHPA can mitigate cellular damage and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
